1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-benzhydryl-4-(4-(tert-butyl)benzyl)piperazine involves a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . A solution of piperazine dihydrochloride in dimethyl formamide was taken, anhydrous potassium carbonate was added to the solution and stirred for 10 min, and then benzhydryl chloride was added .Molecular Structure Analysis
The molecular structure of 1-benzhydryl-4-(4-(tert-butyl)benzyl)piperazine contains a total of 67 bonds; 33 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 4 six-membered rings, and 2 tertiary amines (aliphatic) .Chemical Reactions Analysis
The title compounds were evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . Compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity .Applications De Recherche Scientifique
1. Antimicrobial Studies
- Results: Among the synthesized compounds, 1-benzhydryl-4-(4-(tert-butyl)benzyl)piperazine showed potent antimicrobial activities compared to the standard drug streptomycin .
2. Inhibition of MDA-MB-231 Human Breast Cancer Cell Proliferation
- Results: The compound 1-benzhydryl-4-(4-(tert-butyl)benzyl)piperazine showed significant inhibitory activity against MDA-MB-231 human breast cancer cell proliferation .
3. Synthesis of Sulfonyl Piperazine Derivatives
- Summary of Application: This compound is used in the synthesis of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives .
- Methods of Application: A nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides is used to design these derivatives .
- Results: The synthesized compounds showed potent antimicrobial activities compared to the standard drug streptomycin .
4. Agonist of the δ-Opioid Receptor
- Summary of Application: SL-3111 [1-(4-tert-butyl-3’-hydroxy)benzhydryl-4-benzylpiperazine] is a de novo designed, high-affinity and selective nonpeptide peptidomimetic agonist of the δ-opioid receptor .
- Methods of Application: The compound is synthesized and its efficacy as an agonist of the δ-opioid receptor is evaluated .
- Results: The compound showed unique biological characteristics and significant agonistic activity .
5. Synthesis of Fluorine Atom Substitution Amides
- Summary of Application: This compound is used in the synthesis of amides with fluorine atom substitution . Amides are currently used as antidepressants, anti-inflammatory agents, antimalarial agents, antipsychotic agents, antiviral agents, steroids, and general anesthetics .
- Methods of Application: A nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides is used to design these derivatives .
- Results: The synthesized compounds showed potent antimicrobial activities compared to the standard drug streptomycin .
6. Agonist of the δ-Opioid Receptor
- Summary of Application: SL-3111 [1-(4-tert-butyl-3’-hydroxy)benzhydryl-4-benzylpiperazine] is a de novo designed, high-affinity and selective nonpeptide peptidomimetic agonist of the δ-opioid receptor .
- Methods of Application: The compound is synthesized and its efficacy as an agonist of the δ-opioid receptor is evaluated .
- Results: The compound showed unique biological characteristics and significant agonistic activity .
Propriétés
IUPAC Name |
1-benzhydryl-4-[(4-tert-butylphenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2/c1-28(2,3)26-16-14-23(15-17-26)22-29-18-20-30(21-19-29)27(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-17,27H,18-22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELOQGLQVOOVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(4-(tert-butyl)benzyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.